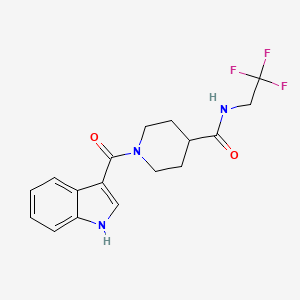

1-(1H-indole-3-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(1H-indole-3-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H18F3N3O2 and its molecular weight is 353.345. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Central Nervous System (CNS) Drug Synthesis

Heterocycles, including indoles and piperidines, have been identified as crucial functional groups in the synthesis of compounds with potential CNS activity. These functional groups can lead to the synthesis of novel drugs aimed at treating CNS disorders, offering an alternative to traditional drugs with adverse effects like addiction and tolerance. This opens up avenues for the development of CNS-acting drugs using "1-(1H-indole-3-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide" as a key intermediate or analog (Saganuwan, 2017).

Indole Synthesis Methodologies

The compound could play a role in indole synthesis strategies, which are critical for producing a wide array of bioactive molecules. Indoles are a foundational structure in many pharmaceuticals, and the development of new methods for their synthesis is a continually evolving field. This compound may serve as a precursor or intermediate in novel synthesis routes, contributing to the advancement of indole chemistry (Taber & Tirunahari, 2011).

HIV Inhibitors

Indole derivatives, such as "this compound," have shown promise in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment. These compounds can be optimized for better efficacy and reduced toxicity, representing a valuable direction for AIDS research and therapy (Famiglini & Silvestri, 2018).

N-Heterocycle Synthesis

Chiral sulfinamides, such as those derived from "this compound," have been highlighted for their role in the stereoselective synthesis of N-heterocycles. These compounds can lead to diverse piperidines, pyrrolidines, and azetidines, which are integral to many natural products and therapeutically relevant molecules (Philip et al., 2020).

Drug Synthesis and Chemoprotection

Compounds featuring indole and carboxamide groups are part of ongoing research into chemoprotective agents against cancers, particularly breast and prostate cancer. The derivative's structural components suggest potential utility in exploring chemoprotective properties, possibly through mechanisms involving enzyme modulation or detoxification processes (Bradlow, 2008).

Propiedades

IUPAC Name |

1-(1H-indole-3-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N3O2/c18-17(19,20)10-22-15(24)11-5-7-23(8-6-11)16(25)13-9-21-14-4-2-1-3-12(13)14/h1-4,9,11,21H,5-8,10H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CADQUDMIHXAQJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NCC(F)(F)F)C(=O)C2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-benzylpiperazin-1-yl)methyl]-5-[(4-fluorophenyl)methoxy]-4H-pyran-4-one](/img/structure/B2631174.png)

![1-[3-(2-methoxyphenoxy)propyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B2631175.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2631176.png)

![2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(prop-2-en-1-yl)acetamide](/img/structure/B2631178.png)

![2-((4-Fluorophenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2631180.png)

![ethyl 5-(3,4-difluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2631185.png)

![1-[2-(2-fluorophenyl)-2-hydroxyethyl]-N-[2-(1H-indol-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2631188.png)

![Methyl 3-[(3-bromophenyl)methoxy]propanoate](/img/structure/B2631193.png)

![Methyl 2-{[2-(methylsulfanyl)benzyl]sulfanyl}benzenecarboxylate](/img/structure/B2631195.png)

![3-[3-(3-methylphenoxy)propyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B2631196.png)